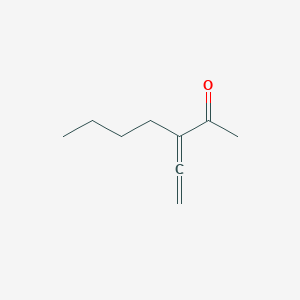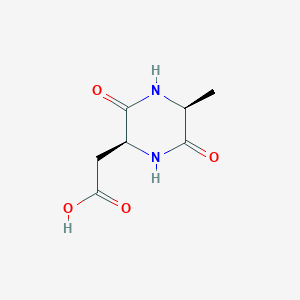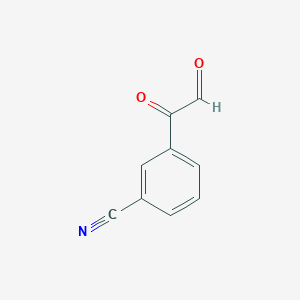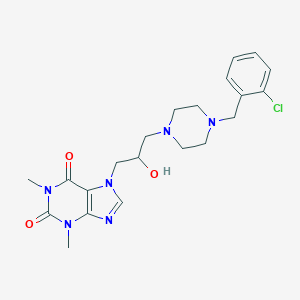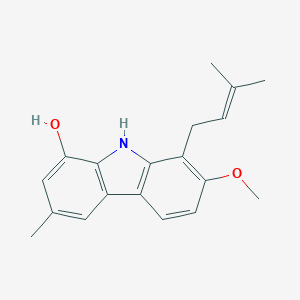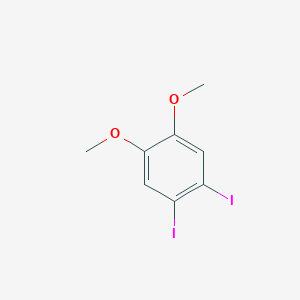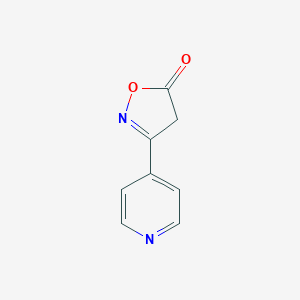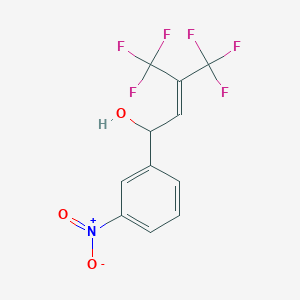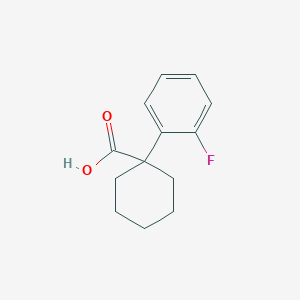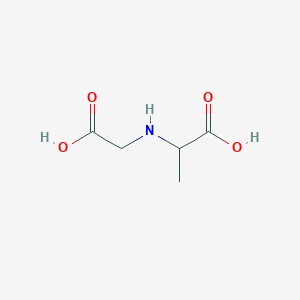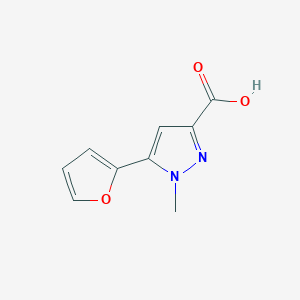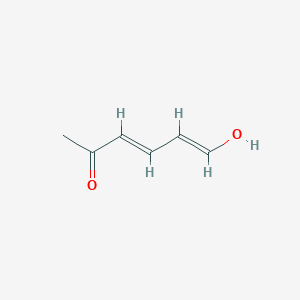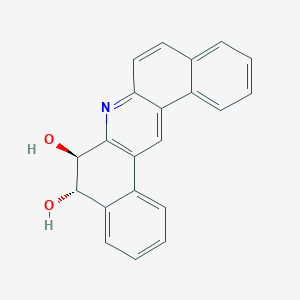![molecular formula C8H7NOS B011606 Benzo[d]thiazol-6-ylmethanol CAS No. 19989-66-3](/img/structure/B11606.png)
Benzo[d]thiazol-6-ylmethanol
Descripción general
Descripción
Benzo[d]thiazole derivatives are a class of heterocyclic compounds that have attracted considerable interest in the fields of medicinal chemistry, organic electronics, and material science due to their diverse chemical and physical properties. These compounds serve as key building blocks in the synthesis of various bioactive molecules and materials with unique optoelectronic characteristics.
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves cyclization reactions, halogenation, and condensation steps. For example, direct alkylation of 2-(4-thiazolyl)benzimidazole with 1,6-dibromohexane via phase-transfer catalysis has been reported to efficiently synthesize specific benzo[d]thiazole derivatives in high yields (El Bourakadi et al., 2020).
Aplicaciones Científicas De Investigación
-
Anti-tubercular Compounds
- Field : Medicinal Chemistry
- Application : Benzothiazole based compounds have been synthesized for their potential anti-tubercular activity .
- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
- Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
-
Biomedical Applications
- Field : Biomedical Research
- Application : Benzothiazole and its derivatives have been studied for their biological and pharmacological properties .
- Methods : The benzothiazole nucleus and its derivatives process various types of biological actives such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .
- Results : Benzothiazole-2-thiol derivatives were evaluated effective against cancer causing cell and have also shown anti-proliferative activities on HepG2 and MCF-7 cell line .
-
Anticonvulsant Activity
- Field : Neuropharmacology
- Application : Benzothiazole derivatives containing dimethylpyrazole were synthesized and evaluated for their anticonvulsant activity .
- Methods : The anticonvulsant activity, neurotoxicity and cytotoxicity were evaluated using the maximal electroshock (MES), rotarod neurotoxicity (TOX) and MTT colorimetric assay .
- Results : The results of these evaluations are not specified in the source .
-
Antioxidant Activity
- Field : Biochemistry
- Application : Thiazole derivatives have been found to exhibit antioxidant activity .
- Methods : The antioxidant activity of these compounds is usually evaluated using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
- Results : The results of these evaluations are not specified in the source .
-
Analgesic Activity
- Field : Pharmacology
- Application : Some thiazole derivatives have been reported to possess analgesic (pain-relieving) properties .
- Methods : The analgesic activity is typically assessed using animal models such as the hot plate test and the acetic acid-induced writhing test .
- Results : The results of these evaluations are not specified in the source .
-
Anti-inflammatory Activity
- Field : Immunology
- Application : Thiazole derivatives have been studied for their anti-inflammatory effects .
- Methods : The anti-inflammatory activity is usually evaluated using animal models of inflammation such as the carrageenan-induced paw edema test .
- Results : The results of these evaluations are not specified in the source .
-
Antimicrobial Drug
- Field : Pharmacology
- Application : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug .
- Methods : The antimicrobial activity of these compounds is usually evaluated using various in vitro assays .
- Results : The results of these evaluations are not specified in the source .
-
Antiretroviral Drug
- Field : Virology
- Application : Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug .
- Methods : The antiretroviral activity of these compounds is usually evaluated using various in vitro assays .
- Results : The results of these evaluations are not specified in the source .
-
Antifungal Drug
- Field : Mycology
- Application : Thiazoles are found in many potent biologically active compounds, such as Abafungin, an antifungal drug .
- Methods : The antifungal activity of these compounds is usually evaluated using various in vitro assays .
- Results : The results of these evaluations are not specified in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-benzothiazol-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-3,5,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGXSRLIKDPNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591344 | |
| Record name | (1,3-Benzothiazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-6-ylmethanol | |
CAS RN |
19989-66-3 | |
| Record name | (1,3-Benzothiazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Hydroxymethyl)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

